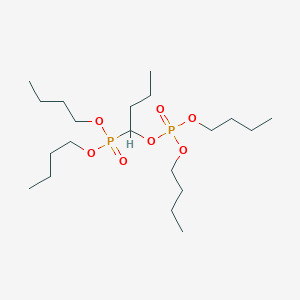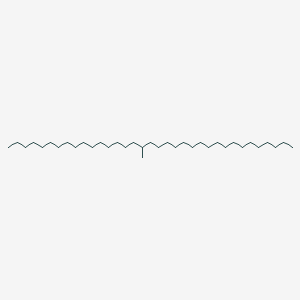
17-Methylpentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Methylpentatriacontane: is a long-chain hydrocarbon with the molecular formula C36H74 . It is a branched alkane, specifically a methyl-substituted pentatriacontane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methylpentatriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the pentatriacontane backbone. This reaction is usually carried out in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These processes are conducted under high pressure and temperature to ensure complete saturation and the desired branching .
Chemical Reactions Analysis
Types of Reactions
17-Methylpentatriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are already fully reduced, they can participate in hydrogenation reactions to remove any unsaturation in the precursor molecules.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) in the presence of UV light or a radical initiator.
Major Products
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Haloalkanes.
Scientific Research Applications
17-Methylpentatriacontane has various applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Investigated for its role in biological membranes and as a potential biomarker.
Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.
Mechanism of Action
The mechanism of action of 17-Methylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pentatriacontane: The parent compound without the methyl substitution.
Hexatriacontane: A similar long-chain hydrocarbon with one additional carbon atom.
Octatriacontane: Another long-chain hydrocarbon with two additional carbon atoms.
Uniqueness
17-Methylpentatriacontane is unique due to its specific branching, which can influence its physical properties such as melting point, solubility, and interaction with other molecules. This makes it particularly useful in applications where these properties are critical .
Properties
CAS No. |
56987-83-8 |
|---|---|
Molecular Formula |
C36H74 |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
17-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-36(3)34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3 |
InChI Key |
QLUGCBLRPGWWHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
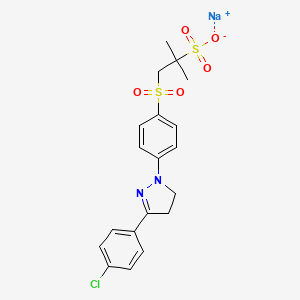
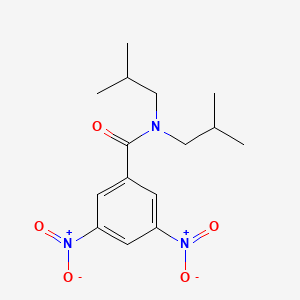
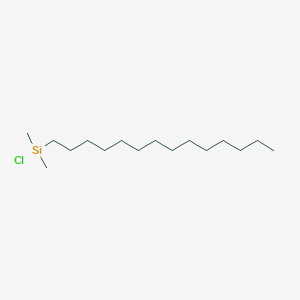
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
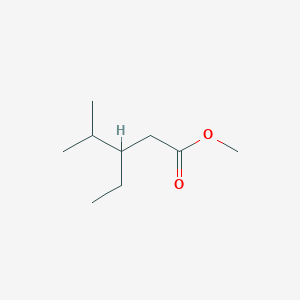
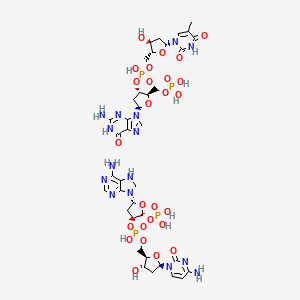
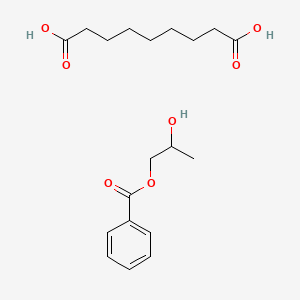
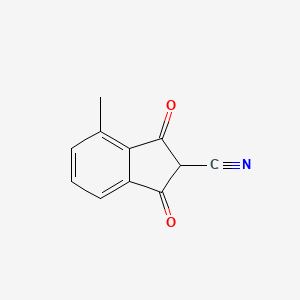
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)

